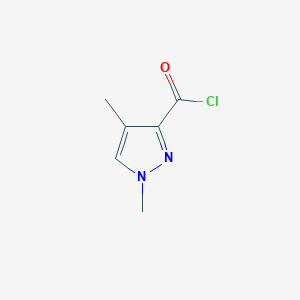
1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride
Cat. No. B8735470
Key on ui cas rn:
861585-80-0
M. Wt: 158.58 g/mol
InChI Key: YYWXFOSSUCTXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08658635B2
Procedure details


Thionyl chloride (4 ml) was added to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (0.5 g) and the reaction was heated at 80° C. for 2 h. Further thionyl chloride (2 ml) was added and the reaction was heated at 80° C. for 1 h. The reaction was evaporated, then azeotroped with toluene to give title compound, 511 mg.



Name
Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][N:6]1[CH:10]=[C:9]([CH3:11])[C:8]([C:12]([OH:14])=O)=[N:7]1>>[CH3:5][N:6]1[CH:10]=[C:9]([CH3:11])[C:8]([C:12]([Cl:3])=[O:14])=[N:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C(=C1)C)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated at 80° C. for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
azeotroped with toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C(=C1)C)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
